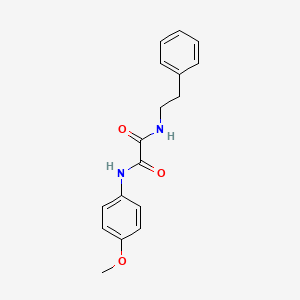

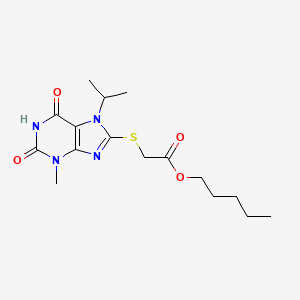

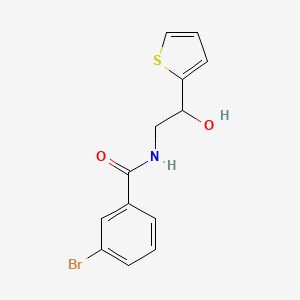

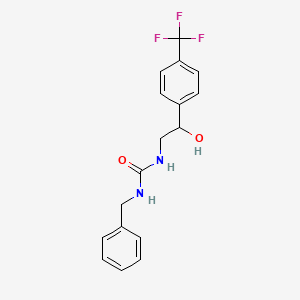

3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

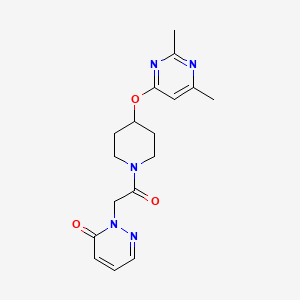

The compound "3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide" is a benzamide derivative with potential pharmacological properties. Benzamide derivatives are known for their diverse biological activities, which include enzyme inhibition and antimicrobial effects . The presence of a bromine atom and a thiophene ring in the molecule suggests that it may participate in various chemical reactions and could be of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with benzoyl chloride or similar acylating agents . In the case of "this compound," the synthesis would likely involve the reaction of a suitable thiophene-containing amine with 3-bromobenzoyl chloride. The synthesis process would need to be optimized to achieve good yields and purity of the desired product.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using X-ray diffraction, as demonstrated in related studies . These analyses provide detailed information about the crystal packing, hydrogen bonding, and other intermolecular interactions that can influence the compound's stability and reactivity. For our compound of interest, similar structural analyses would be essential to understand its solid-state properties and potential for forming polymorphs.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution and addition-elimination reactions . The bromine atom in "this compound" is a reactive site that could be displaced by nucleophiles, such as thiols or amines, to form new compounds. Additionally, the presence of the hydroxy group may allow for further functionalization through esterification or etherification reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure . The hydroxy group in the compound may enhance its solubility in polar solvents, while the bromine and thiophene may contribute to its overall lipophilicity. Theoretical calculations, such as density functional theory (DFT), can be used to predict the electronic properties, such as HOMO and LUMO energies, which are relevant for understanding the compound's reactivity .

Applications De Recherche Scientifique

Reaction Mechanisms and Synthesis Techniques

Eschenmoser Coupling Reaction and Ring Transformation : The study by Kammel et al. (2015) explores reactions of brominated benzolactone/lactam with thiourea and 4-methoxythiobenzamide under basic conditions, leading to various products through mechanisms like Eschenmoser coupling reactions and ring transformations. This demonstrates the versatility of brominated compounds in synthesizing complex molecules Kammel, Tarabová, Růžičková, & Hanusek, 2015.

Synthesis of Benzo[b]thiophen Derivatives : Research by Chapman, Scrowston, & Westwood (1969) on benzo[b]thiophen derivatives analogous to tryptophan highlights the synthesis of pharmacologically relevant compounds through reactions of chloromethylbenzo[b]thiophen, showcasing the potential of thiophenyl compounds in drug development Chapman, Scrowston, & Westwood, 1969.

Antifungal Agent Synthesis : Narayana et al. (2004) detail the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives as potential antifungal agents. This work illustrates the application of brominated and thiophenyl compounds in developing antifungal medication Narayana, Raj, Ashalatha, Kumari, & Sarojini, 2004.

Development of Cognitive Enhancers : A study on T-588, a cognitive enhancer, by Phuagphong et al. (2004) examines its protective effects against sodium nitroprusside-induced cytotoxicity in astrocytes, highlighting the potential therapeutic applications of thiophenyl derivatives in neurological conditions Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004.

Mécanisme D'action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Mode of Action

It is known that thiophene derivatives can interact with various targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they can induce multiple cellular responses .

Propriétés

IUPAC Name |

3-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c14-10-4-1-3-9(7-10)13(17)15-8-11(16)12-5-2-6-18-12/h1-7,11,16H,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDLYNIIQOZIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)